molecular formula C22H21NO B376956 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 68638-85-7

6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B376956
CAS No.: 68638-85-7
M. Wt: 315.4g/mol
InChI Key: KQSSMCPKNVMYEO-UHFFFAOYSA-N
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Description

6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-diphenylpropan-1-one with an appropriate amine in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

6,6-dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-22(2)14-20-18(21(24)15-22)13-19(16-9-5-3-6-10-16)23(20)17-11-7-4-8-12-17/h3-13H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSSMCPKNVMYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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